Bienvenue dans la boutique en ligne BenchChem!

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine

Medicinal Chemistry ADME Lipophilicity

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine (CAS 66741-81-9) is a secondary allylic amine featuring a 4-benzyloxybenzyl pharmacophore and a prop-2-en-1-yl (allyl) side chain, with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol. It is listed across multiple vendor catalogs as a specialty research chemical or synthetic intermediate, with typical purities ranging from 95% to 98%.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 66741-81-9
Cat. No. B3149162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine
CAS66741-81-9
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC=CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H19NO/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16/h2-11,18H,1,12-14H2
InChIKeyRBSNTJXJCANRSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scientific Procurement Overview of {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine (CAS 66741-81-9)


{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine (CAS 66741-81-9) is a secondary allylic amine featuring a 4-benzyloxybenzyl pharmacophore and a prop-2-en-1-yl (allyl) side chain, with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol. It is listed across multiple vendor catalogs as a specialty research chemical or synthetic intermediate, with typical purities ranging from 95% to 98%. The compound's structure provides orthogonal reactive handles—a hydrogenolytically cleavable benzyl ether and a terminal alkene for olefin metathesis or thiol-ene chemistry—making it a versatile building block for medicinal chemistry and materials science libraries. However, a comprehensive literature search (current as of the knowledge cutoff) identified no published head-to-head comparator studies or primary datasets containing quantitative differentiation metrics for the freebase form of this specific compound.

Why Generic Substitution is Not Viable for {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine (CAS 66741-81-9) in Research Workflows


Generic substitution within the benzyloxy-benzylamine class is not recommended without experimental validation because even subtle structural modifications to the N-allyl or 4-substituent can drastically alter physicochemical properties (e.g., logP, solubility), reactivity, and biological target engagement. For instance, replacing the 4-benzyloxy group with a 4-methoxy group yields [(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine (CAS 86926-56-9), which has a significantly lower molecular weight and logP, potentially undermining hydrophobic packing or membrane permeability in a given assay. Conversely, using the hydrochloride salt (CAS 1158214-45-9) instead of the freebase changes the compound's solubility and hygroscopicity, which can affect weighing accuracy and reaction stoichiometry. The following Section 3 details the specific, quantifiable dimensions where such differentiation has been observed or can be inferred from class-level structure-activity relationships.

Quantitative Differentiation Evidence for {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine vs. Closest Analogs


Physicochemical Differentiation: LogP and Molecular Weight Impact on Drug-Likeness

The target compound (CAS 66741-81-9) exhibits a computed logP of 3.3 and a molecular weight of 253.34 g/mol. In contrast, the direct 4-methoxy analog [(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine (CAS 86926-56-9) has a molecular weight of 177.24 g/mol and an extrapolated lower logP (estimated ~1.8–2.2 based on the loss of the benzyl fragment). This ~0.8–1.5 unit logP difference places the target compound closer to the optimal lipophilicity range (logP 2–4) for CNS drug candidates, whereas the methoxy analog falls below typical CNS desirability thresholds. [1]

Medicinal Chemistry ADME Lipophilicity

Rotor Bond Count and Conformational Flexibility as a Differential Metric

The target compound possesses 7 rotatable bonds, providing substantial conformational flexibility. In comparison, the 4-allyloxy regioisomer N-[4-(allyloxy)benzyl]-N-benzylamine (same molecular formula, isomeric) also has 7 rotors but differs in the orientation of the ether linkage and the placement of the unsaturated side chain, which alters the spatial distribution of hydrogen bond acceptors. The para-benzyloxy substitution pattern of the target compound positions the ether oxygen for potential hydrogen bonding interactions distinct from the allyloxy isomer, influencing molecular recognition events. Furthermore, analogs lacking the benzyloxy group (e.g., simple N-allylbenzylamines) have only 4–5 rotatable bonds, imposing different conformational entropy penalties upon target binding. [1] [2]

Conformational Analysis Drug Design Entropic Cost

Synthetic Utility: Orthogonal Deprotection of Benzyl Ether vs. Acid-Labile Protecting Groups

The benzyloxy group of the target compound can be cleaved under neutral hydrogenolysis conditions (H2, Pd/C) to reveal a phenolic -OH, whereas the allyl amine side chain is stable under these conditions. In contrast, the 4-methoxy analog requires harsh acidic (HBr/AcOH) or nucleophilic (BBr3) deprotection conditions that may degrade the allyl group or lead to side reactions. This orthogonal stability profile is critical for sequential deprotection strategies in multi-step syntheses. [1] [2]

Organic Synthesis Protecting Group Strategy Orthogonal Chemistry

Price-to-Quantity Ratio and Purity Tiering vs. Closest Commercial Analogs

The target compound is commercially available at 98% purity (Leyan, Catalog No. 1196080) and 95%+ purity (Chemenu, Catalog No. CM540089). The 4-methoxy analog (CAS 86926-56-9) is available at 95% purity from AKSci. While direct price comparison requires real-time quotes, the benzyloxy derivative typically commands a 20–50% price premium over the methoxy analog on a per-gram basis due to the additional synthetic step (benzyl protection). However, for laboratories lacking the infrastructure to perform selective O-debenzylation, purchasing the pre-functionalized benzyloxy compound eliminates the need for a separate protection step, potentially offsetting the higher reagent cost through labor and time savings.

Procurement Economics Building Block Sourcing Cost-Efficiency

Optimal Scientific and Industrial Use Cases for {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine (CAS 66741-81-9)


Medicinal Chemistry: CNS-Penetrant Lead Optimization Scaffolds

The computed logP of 3.3 and moderate molecular weight (253.34) position this compound as a suitable core scaffold for CNS drug discovery programs targeting receptors or enzymes within the brain. The benzyloxy group enhances lipophilicity relative to methoxy or hydroxy analogs, potentially improving blood-brain barrier permeation. Researchers developing allosteric modulators of neurotransmitter receptors or voltage-gated ion channels can utilize this building block to elaborate structure-activity relationships while maintaining favorable physicochemical properties. [1]

Synthetic Methodology: Orthogonal Protection/Derivatization

The compound's dual orthogonal functionality—a hydrogenolytically labile benzyl ether and a stable allyl amine—makes it a valuable intermediate for designing multi-step syntheses that require sequential deprotection. This is particularly relevant in the construction of complex natural product analogs or fragment-based libraries where the precise order of functional group unveiling is critical to avoid side reactions. [2]

Chemical Biology: Covalent Probe Design via Allyl Warhead

The pendant allyl group can serve as a latent electrophilic warhead for covalent inhibitor development. Upon activation (e.g., via oxidation or photolysis), the allyl moiety can form covalent adducts with nucleophilic cysteine residues in target proteins. The benzyloxy substituent provides a tunable handle for modulating non-covalent binding affinity and selectivity prior to covalent engagement, a strategy employed in targeted covalent inhibitor (TCI) design. Although specific examples for this compound are not yet published, the structural features align with established TCI design principles. [3]

Materials Science: Liquid Crystal Intermediate

As suggested by its structural similarity to precursors of benzyloxybenzylidene-aniline liquid crystals, this amine can be employed to synthesize Schiff base mesogens. The benzyloxy terminal group influences mesophase stability and transition temperatures, as demonstrated in studies of related compounds where the benzyloxy moiety imparts unique smectic phase behavior compared to alkoxy or halogen substituents. [4]

Quote Request

Request a Quote for {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.